molecular formula C11H13BrO2 B2631704 2-(4-Bromophenyl)-3-methylbutanoic acid CAS No. 51632-30-5

2-(4-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B2631704
CAS No.: 51632-30-5
M. Wt: 257.127
InChI Key: XTHIBZBVLKGOEW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylbutanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs large-scale electrophilic aromatic substitution due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of industrial-grade catalysts .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of 2-(4-Bromophenyl)-3-methylbutanoic acid derivatives such as ketones or carboxylic acids.

    Reduction: Formation of alcohols from the carboxylic acid group.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-3-methylbutanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block.

Biology

This compound has been studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. They may act as inhibitors or modulators of specific biological pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the additional methyl group on the butanoic acid chain.

    2-(4-Bromophenyl)propionic acid: Differs by having a propionic acid chain instead of butanoic acid.

    4-Bromobenzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.

Uniqueness

2-(4-Bromophenyl)-3-methylbutanoic acid is unique due to its specific substitution pattern, which provides distinct chemical reactivity and potential applications. The presence of both a bromine atom and a methyl group on the butanoic acid chain allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

2-(4-bromophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHIBZBVLKGOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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